molecular formula C21H18BrFN4O3 B12166948 methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12166948
M. Wt: 473.3 g/mol
InChI Key: MBOANVOIPXVEON-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, an imidazopyridine ring, and halogenated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions

    Imidazopyridine Core Formation: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Halogenated Phenyl Group Introduction: The halogenated phenyl group can be introduced via a halogenation reaction using reagents like bromine and fluorine sources.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 4-bromo-2-fluorobenzoate

Uniqueness

Methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of an imidazopyridine core with halogenated phenyl groups and a benzoate ester. This structural complexity provides distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

Methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroimidazopyridine core substituted with a bromo-fluorophenyl group and a benzoate moiety . Its molecular formula is C19H19BrFN2O3C_{19}H_{19}BrFN_2O_3, with a molecular weight of approximately 427.27 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective activities

Anticancer Activity

Studies have shown that imidazo[4,5-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.

Antimicrobial Effects

Compounds containing halogenated phenyl groups have been noted for their antimicrobial properties. The presence of the bromo and fluoro substituents in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacterial strains.

Neuroprotective Properties

The imidazo[4,5-c]pyridine scaffold has been associated with neuroprotective effects in various models of neurodegeneration. These compounds may exert their effects through the inhibition of neuroinflammatory processes or by modulating neurotransmitter systems.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of related imidazo[4,5-c]pyridine derivatives. The results indicated that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study highlighted the importance of the tetrahydroimidazopyridine structure in enhancing cytotoxicity against cancer cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated phenyl derivatives. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 3: Neuroprotection

In a neuroprotection study using a murine model of Alzheimer's disease, administration of similar imidazo[4,5-c]pyridine derivatives resulted in reduced neuroinflammation and improved cognitive function as measured by the Morris water maze test. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli128
NeuroprotectionMurine model-

Properties

Molecular Formula

C21H18BrFN4O3

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18BrFN4O3/c1-30-20(28)14-4-2-3-5-16(14)26-21(29)27-9-8-17-18(25-11-24-17)19(27)13-7-6-12(22)10-15(13)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

MBOANVOIPXVEON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Br)F)N=CN3

Origin of Product

United States

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